molecular formula C11H14N2O4 B12478639 N-tert-butyl-2-hydroxy-5-nitrobenzamide

N-tert-butyl-2-hydroxy-5-nitrobenzamide

Cat. No.: B12478639
M. Wt: 238.24 g/mol
InChI Key: WSTGWRPFOVGSOY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-hydroxy-5-nitrobenzamide typically involves the nitration of a precursor compound, followed by the introduction of the tert-butyl and hydroxy groups. One common method involves the nitration of 2-hydroxybenzamide to introduce the nitro group at the 5-position. This is followed by the alkylation of the amide nitrogen with tert-butyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major product would be N-tert-butyl-2-oxo-5-nitrobenzamide.

    Reduction: The major product would be N-tert-butyl-2-hydroxy-5-aminobenzamide.

    Substitution: The major products would depend on the substituent introduced, such as N-tert-butyl-2-alkoxy-5-nitrobenzamide.

Scientific Research Applications

N-tert-butyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydroxy-5-nitrobenzamide would depend on its specific application. For example, if it is being studied for its biological activity, it may interact with specific molecular targets such as enzymes or receptors. The hydroxy and nitro groups could play a role in its binding affinity and specificity for these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-hydroxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-tert-butyl-5-nitrobenzamide: Lacks the hydroxy group, which may affect its solubility and interaction with molecular targets.

    2-hydroxy-5-nitrobenzamide: Lacks the tert-butyl group, which may influence its stability and overall chemical properties.

Uniqueness

N-tert-butyl-2-hydroxy-5-nitrobenzamide is unique due to the combination of the tert-butyl, hydroxy, and nitro groups on the benzene ring

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-tert-butyl-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)12-10(15)8-6-7(13(16)17)4-5-9(8)14/h4-6,14H,1-3H3,(H,12,15)

InChI Key

WSTGWRPFOVGSOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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